2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate
Description
Introduction
2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative featuring a fused benzene and furan ring system. Its structural complexity arises from three key functional groups:
- Sulfonylamino group at position 5
- Methoxyethyl ester at position 3
- Methyl substituent at position 2
The compound is part of a broader class of benzofuran carboxylates that have garnered attention in medicinal chemistry for their potential anticancer, anti-inflammatory, and kinase-inhibitory activities.
Structural Characteristics of Benzofuran Derivatives
Core Benzofuran Scaffold
The benzofuran core (benzo[b]furan) consists of a benzene ring fused to a furan oxygen, providing aromatic stability and conjugation. Key substituents influence electronic properties and reactivity:
| Position | Substituent | Role in Reactivity/Activity |
|---|---|---|
| C2 | Methyl | Steric protection, electron donation |
| C3 | Methoxyethyl ester | Solubility modulation, bioavailability |
| C5 | Sulfonylamino | Hydrogen bonding, kinase inhibition |
The methyl group at C2 enhances the compound’s lipophilicity, while the sulfonylamino group introduces polar interactions critical for target binding.
Sulfonylamino Functional Group
The sulfonylamino moiety (–SO₂NH–) is a pharmacophoric element associated with kinase inhibition and anti-inflammatory effects. Its electron-withdrawing nature enhances the electrophilicity of adjacent carbons, enabling covalent or non-covalent interactions with biological targets.
Comparative Analysis of Sulfonylamino Derivatives
Significance of Methoxyethyl and Sulfonylamino Groups
Methoxyethyl Ester: Solubility and Bioavailability
The methoxyethyl ester at C3 serves as a prodrug moiety, improving aqueous solubility and facilitating cellular uptake. Hydrolysis under physiological conditions releases the carboxylic acid, a common strategy in drug design.
| Property | Methoxyethyl Ester | Free Carboxylic Acid |
|---|---|---|
| Log P (Predicted) | ~3.7 | ~2.5 |
| Water Solubility | Moderate | Low |
| Bioavailability | Enhanced | Reduced |
Properties
IUPAC Name |
2-methoxyethyl 5-(benzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c1-13-18(19(21)25-11-10-24-2)16-12-14(8-9-17(16)26-13)20-27(22,23)15-6-4-3-5-7-15/h3-9,12,20H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWPZLPINZPDIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted Salicylaldehyde Derivatives
Benzofuran rings are commonly constructed via acid- or base-catalyzed cyclization of ortho-hydroxyaryl carbonyl precursors. For example, 2-methyl-1-benzofuran-3-carboxylic acid derivatives (as seen in PubChem CID 1584735) are synthesized through cyclocondensation of salicylaldehyde analogs with α-keto esters. A typical protocol involves:
-
Reacting 5-hydroxy-2-methylbenzaldehyde with ethyl acetoacetate in the presence of piperidine as a base catalyst.
-
Cyclization at 80–100°C for 6–12 hours, yielding the benzofuran carboxylate ester.
Modifications at the 5-position require protective group strategies. For instance, introducing an amino group at C-5 may involve nitration followed by reduction, as demonstrated in methyl 4-amino-2,6-difluorobenzoate syntheses.
Esterification with 2-Methoxyethanol
The 2-methoxyethyl ester moiety is introduced via esterification of the benzofuran-3-carboxylic acid intermediate.
Carbodiimide-Mediated Coupling
A method adapted from methyl 4-amino-2,6-difluorobenzoate synthesis employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. Key steps include:
-
Activating the carboxylic acid with EDC (1.2–1.5 equiv) and DMAP (0.1 equiv) at 0–5°C.
-
Adding 2-methoxyethanol (1.2 equiv) dropwise and stirring at room temperature for 12–24 hours.
-
Purifying the crude product via silica gel chromatography (ethyl acetate/hexane, 1:4).
Table 1: Esterification Optimization Parameters
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | Dichloromethane | 75–85% |
| Catalyst | EDC/DMAP | – |
| Temperature | 25°C | – |
| Reaction Time | 18 hours | – |
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | THF | 80–90% |
| Base | Pyridine | – |
| Temperature | 0°C → 25°C | – |
| Reaction Time | 5 hours | – |
Purification and Characterization
Final purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Analytical verification includes:
-
¹H NMR : Key signals include the 2-methoxyethyl group (δ 3.3–3.5 ppm, OCH3; δ 4.3–4.5 ppm, OCH2CH2O), benzofuran protons (δ 6.8–7.5 ppm), and sulfonamide NH (δ 8.1–8.3 ppm).
-
HPLC : Purity >98% achievable with gradient elution (acetonitrile/water).
Challenges and Optimization Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting material for the synthesis of biologically active compounds.
Medicine: The compound may have potential therapeutic applications, particularly if it exhibits biological activity.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in substituents at the sulfonamide, ester, or benzofuran core. These modifications significantly influence physicochemical properties, bioavailability, and biological activity. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison
Key Observations:
The butyl ester in the fluorinated analog (logP ~4.1) further elevates lipophilicity but may reduce aqueous solubility .
Electronic Effects :
- The nitrofuran substituent introduces strong electron-withdrawing effects, which could stabilize negative charges in enzyme-binding pockets, a feature common in antimicrobial agents .
- The fluorine atom in the 4-fluoro-2-methylphenyl analog enhances electronegativity, improving binding specificity to targets like kinases or GPCRs .
Steric Effects :
- Bulky substituents (e.g., benzoyl and 2,5-dimethylphenyl groups) in the ethyl ester derivative may hinder binding to narrow enzymatic active sites but improve allosteric modulation .
Metabolic Stability :
- The 2-methoxyethyl ester in the target compound and its analogs is less prone to esterase hydrolysis compared to methyl or ethyl esters, extending plasma half-life .
Biological Activity
2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies based on recent research findings.
- Molecular Formula : C₁₉H₁₉NO₆S
- Molecular Weight : 389.42 g/mol
- CAS Number : Not specified in the provided sources.
Biological Activity Overview
Benzofuran derivatives are known for a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and neuroprotective effects. Specifically, compounds with a phenylsulfonyl group often exhibit enhanced biological properties due to their ability to interact with various biological targets.
The biological activity of this compound can be attributed to its structural features that allow it to:
- Inhibit specific enzymes involved in disease processes.
- Modulate signaling pathways related to inflammation and cancer progression.
- Interact with cellular receptors that mediate physiological responses.
Anti-Cancer Activity
Research indicates that benzofuran derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation. For example, studies have shown that certain benzofuran compounds inhibit the activity of polyketide synthase (Pks13), an enzyme critical for the survival of Mycobacterium tuberculosis, which has implications for developing anti-cancer therapies due to the shared pathways in tumor biology and microbial resistance mechanisms .
Anti-Microbial Activity
The compound has demonstrated promising activity against various bacterial strains. In vitro studies have shown that benzofuran derivatives exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the phenylsulfonyl group enhances this activity by improving solubility and bioavailability .
Anti-Inflammatory Effects
Benzofurans are also recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases. Research has highlighted the role of benzofuran derivatives in reducing inflammation through various signaling pathways, such as NF-kB and MAPK .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
